N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide
Description
Systematic Nomenclature and Structural Identification
The IUPAC name N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide is derived through a hierarchical substitution protocol. The parent compound, acetamide ($$\text{CH}3\text{CONH}2$$), undergoes sequential modifications:
- Substitution at the nitrogen atom : The primary amine group is replaced by a benzyl group ($$\text{C}6\text{H}5\text{CH}2$$-) and a pyridin-2-yl group ($$\text{C}5\text{H}_4\text{N}$$-), resulting in the N,N-disubstituted acetamide core.
- Phenoxy side chain : A 4-chloro-2-methylphenoxy moiety ($$\text{C}6\text{H}3(\text{Cl})(\text{CH}_3)\text{O}$$-) is attached to the α-carbon of the acetamide backbone via an ether linkage.
The structural complexity is further illustrated by its spectroscopic characteristics:
- $$^1\text{H}$$ NMR : Resonances for the benzyl methylene protons ($$\delta$$ 4.5–5.0 ppm), pyridine aromatic protons ($$\delta$$ 7.5–8.5 ppm), and phenoxy ring protons ($$\delta$$ 6.5–7.2 ppm).
- Mass spectrometry : A molecular ion peak at m/z 366.8 confirms the molecular weight.
Table 1: Structural comparison of this compound with analogs
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| N-Benzyl-2-phenoxyacetamide | $$\text{C}{15}\text{H}{15}\text{NO}_2$$ | Lacks pyridine and chloro-methyl groups |
| N-Pyridin-2-ylacetamide | $$\text{C}7\text{H}8\text{N}_2\text{O}$$ | No benzyl or phenoxy substituents |
The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenoxy ring creates a balanced electronic environment, potentially enhancing binding affinity to biological targets.
Historical Context of Acetamide Derivatives in Medicinal Chemistry
Acetamide derivatives have played a pivotal role in drug discovery since the late 19th century. Acetanilide ($$\text{C}6\text{H}5\text{NHCOCH}_3$$), introduced in 1886 as an antipyretic, marked the first therapeutic application of this class. However, its metabolic conversion to aniline derivatives, which induce methemoglobinemia, led to its replacement by safer analogs like acetaminophen. Modern acetamide research focuses on structural diversification to optimize pharmacokinetic and pharmacodynamic properties:
- Bioavailability enhancement : N-alkylation (e.g., benzyl groups) reduces polarity, improving membrane permeability.
- Targeted bioactivity : Pyridine incorporation, as seen in the subject compound, introduces hydrogen-bonding capabilities and π-π stacking interactions with aromatic residues in enzyme active sites.
Table 2: Evolution of acetamide-based therapeutics
| Era | Compound Class | Application | Limitation |
|---|---|---|---|
| 1880s | Acetanilide | Analgesic, antipyretic | Hematotoxicity |
| 1950s | Sulfonamide-acetamides | Antibacterial agents | Resistance development |
| 2000s | Flavonoid acetamides | Antioxidants, anticancer agents | Synthetic complexity |
The subject compound’s design reflects lessons from this history, combining metabolic stability (via N-benzyl and pyridine groups) with target specificity (via phenoxy substituents).
Significance of Phenoxy-Pyridine Hybrid Architectures in Bioactive Compounds
Phenoxy-pyridine hybrids are recognized as bioisosteres of diaryl ethers, offering improved metabolic stability and tunable electronic properties. In the subject compound, this hybrid scaffold contributes to bioactivity through three mechanisms:
- Hydrophobic interactions : The benzyl and 4-chloro-2-methylphenoxy groups anchor the molecule in lipophilic binding pockets.
- Directional hydrogen bonding : The pyridine nitrogen serves as a hydrogen-bond acceptor, while the acetamide carbonyl acts as a donor.
- Steric modulation : The ortho-methyl group on the phenoxy ring prevents unfavorable conformations, enforcing a planar geometry ideal for intercalation or enzyme inhibition.
Recent studies on analogous structures demonstrate broad applicability:
- Antimalarial agents : Pyridine-containing hybrids inhibit Plasmodium falciparum dihydrofolate reductase (Pf DHFR) with IC$$_{50}$$ values <10 μM.
- Herbicides : Phenoxypyridine derivatives achieve 100% inhibition of Digitaria sanguinalis at 100 g/mu, attributed to auxin-like growth regulation.
Equation 1: Hypothetical binding free energy ($$\Delta G$$)
$$
\Delta G = \Delta G{\text{hydrophobic}} + \Delta G{\text{H-bond}} - T\Delta S{\text{conformational}}
$$
Where the phenoxy-pyridine system maximizes $$\Delta G{\text{hydrophobic}}$$ and $$\Delta G_{\text{H-bond}}$$ while minimizing entropy loss ($$T\Delta S$$).
Properties
Molecular Formula |
C21H19ClN2O2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-benzyl-2-(4-chloro-2-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H19ClN2O2/c1-16-13-18(22)10-11-19(16)26-15-21(25)24(20-9-5-6-12-23-20)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
InChI Key |
DRIJTPNKRGJLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The phenoxy-acetamide linkage is established via SNAr between 4-chloro-2-methylphenol and N-benzyl-N-(pyridin-2-yl)acetamide.
Procedure :
-
Dissolve 4-chloro-2-methylphenol (1.0 equiv) in anhydrous DMF.
-
Add Cs₂CO₃ (2.5 equiv) and stir at room temperature for 30 minutes to deprotonate the phenol.
-
Introduce N-benzyl-N-(pyridin-2-yl)acetamide (1.5 equiv) and heat to 70°C under reflux for 12–18 hours.
-
Cool the mixture, dilute with ethyl acetate, and wash with brine.
-
Purify the crude product via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the target compound.
Key Data :
Alternative Coupling Strategies
For substrates with lower reactivity, Ullmann-type coupling or phase-transfer catalysis may be employed:
Ullmann Coupling :
-
Utilize copper(I) iodide (CuI) as a catalyst and 1,10-phenanthroline as a ligand in toluene at 110°C.
Phase-Transfer Catalysis :
-
Employ tetrabutylammonium bromide (TBAB) in a biphasic system (water/DCM).
-
Reduces side reactions but requires extended reaction times (24–48 hours).
Reaction Optimization and Critical Parameters
Base Selection
The choice of base significantly impacts reaction efficiency:
Solvent Effects
Temperature and Time
-
70°C : Balances reaction speed and side-product formation for most substrates.
-
130°C : Necessary for less reactive chlorophenols but may degrade thermally labile acetamides.
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) :
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| SNAr (Cs₂CO₃/DMF) | 70 | 95 | 18 | $$$ |
| Ullmann Coupling | 55 | 85 | 24 | $$$$ |
| Phase-Transfer | 50 | 90 | 48 | $$ |
Key Findings :
-
SNAr with Cs₂CO₃ in DMF offers the best balance of yield and purity.
-
Ullmann coupling is less favorable due to lower yields and higher catalyst costs.
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HCT116 | 5.85 | Induction of apoptosis | |
| A549 | 15.0 | Apoptosis induction | |
| MCF7 | 12.5 | Cell cycle arrest at G1 phase |
The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may serve as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. In vitro studies have shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
| Microorganism | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 1.27 | Gram-positive bacteria |
| Escherichia coli | 1.43 | Gram-negative bacteria |
| Candida albicans | 2.60 | Fungal strain |
These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .
Synthesis of Novel Compounds
This compound serves as a versatile precursor in the synthesis of novel derivatives with enhanced biological activities. Its structural features allow for modifications that can lead to compounds with improved efficacy and selectivity .
Case Studies
Several case studies have demonstrated the effectiveness of this compound in preclinical models:
- A549 Cell Line Study : This study indicated significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, showing that the compound causes cell cycle arrest at the G1 phase.
- HCT116 Cell Line Study : Highlighted that the compound's mechanism involves enzyme inhibition crucial for cancer cell survival.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural framework aligns with synthetic auxin agonists and anti-inflammatory agents. Key analogs include:
Key Observations :
- Phenoxy Substitution: The 4-chloro-2-methylphenoxy group in the target compound enhances lipophilicity compared to simpler phenoxy analogs (e.g., D075-0014 with 4-chlorophenoxy) . This substitution may improve membrane permeability and target engagement.
- Heterocyclic Moieties : The pyridin-2-yl group is critical for hydrogen bonding and π-π stacking interactions, as seen in crystal structures of related acetamides . Replacement with triazole (WH7) or thiazole () alters activity profiles.
Biological Activity
N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN2O2
- CAS Number : 879938-69-9
- Molecular Weight : 364.84 g/mol
The compound features a benzyl group, a chloro-substituted phenoxy moiety, and a pyridine ring, which contribute to its biological properties.
Anticancer Activity
Recent studies have identified this compound as having significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.
The mechanism through which this compound exerts its effects is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Research indicates that it may inhibit enzymes such as EGFR and Src, which are critical in cancer progression.
Case Studies
- Inhibition of Cancer Cell Proliferation : In a study involving multiple cancer cell lines, this compound showed significant inhibitory effects on cell proliferation, particularly in leukemia and breast cancer models. The compound's activity was compared to standard chemotherapeutic agents, demonstrating superior efficacy in certain cases .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various target proteins involved in cancer pathways. Results indicated strong binding interactions with targets such as alkaline phosphatase, suggesting a potential mechanism for its anticancer activity .
Safety and Toxicity
While the anticancer potential is promising, safety profiles must be established through comprehensive toxicity studies. Preliminary assessments indicate that the compound exhibits acceptable toxicity levels; however, further investigations are necessary to confirm these findings across different biological systems.
Q & A
Q. How can target engagement be validated in cellular assays with high specificity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
